3-(3-methylpyrrolidin-3-yl)pyridine

Catalog No.
S6900506
CAS No.
557076-73-0
M.F
C10H14N2
M. Wt
162.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-methylpyrrolidin-3-yl)pyridine

CAS Number

557076-73-0

Product Name

3-(3-methylpyrrolidin-3-yl)pyridine

IUPAC Name

3-(3-methylpyrrolidin-3-yl)pyridine

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

InChI

InChI=1S/C10H14N2/c1-10(4-6-12-8-10)9-3-2-5-11-7-9/h2-3,5,7,12H,4,6,8H2,1H3

InChI Key

JXJNVJSWGSVGDP-UHFFFAOYSA-N

SMILES

CC1(CCNC1)C2=CN=CC=C2

Canonical SMILES

CC1(CCNC1)C2=CN=CC=C2

3-(3-Methylpyrrolidin-3-yl)pyridine (CAS Number: 557076-73-0) is an organic compound containing a pyridine ring fused with a 3-methylpyrrolidine ring at the 3rd position. While its natural occurrence is not extensively documented, it is available commercially as a research chemical []. The significance of this specific compound in scientific research is currently unclear and requires further investigation. However, pyridine and pyrrolidine derivatives are prevalent scaffolds in medicinal chemistry due to their diverse biological activities.


Molecular Structure Analysis

The key feature of 3-(3-methylpyrrolidin-3-yl)pyridine is the combination of two important heterocyclic rings: pyridine and pyrrolidine. Pyridine is a six-membered aromatic ring containing one nitrogen atom. The pyrrolidine ring is a five-membered saturated ring with one nitrogen atom. The attachment point between these rings is at the third position of both pyridine and the 3-methyl substituted pyrrolidine. This creates a bicyclic structure with potential for interesting conformational flexibility and functional group interactions.


Chemical Reactions Analysis

  • N-alkylation: The secondary amine group in the pyrrolidine ring could undergo further alkylation reactions with various alkylating agents.
  • Electrophilic aromatic substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, but due to the electron-donating nature of the nitrogen atom, it might be less reactive compared to unsubstituted pyridine.
  • Quaternization: The nitrogen atom in the pyrrolidine ring can be quaternized with suitable reagents, leading to a positively charged species.

Physical And Chemical Properties Analysis

  • Physical State: Likely a colorless to light yellow liquid or solid at room temperature [].
  • Melting Point and Boiling Point: Expected to be in the range of typical heterocyclic compounds (e.g., 50-250°C).
  • Solubility: Presumed to be soluble in organic solvents like dichloromethane, chloroform, and potentially have some water solubility due to the presence of the nitrogen atoms.
  • Stability: The aromatic pyridine ring and saturated pyrrolidine ring suggest reasonable stability. However, further investigation is needed.
Typical of heterocyclic compounds. These include:

  • Nucleophilic Substitution: The nitrogen atoms in the rings can act as nucleophiles, allowing for substitution reactions with electrophiles.
  • Reductive Amination: This reaction can be utilized to modify the compound by introducing different alkyl groups at the nitrogen sites.
  • Cyclization Reactions: The compound may undergo cyclization to form more complex structures, depending on the reaction conditions and reagents used.

  • Antidepressant Effects: Similar compounds have shown promise as antidepressants.
  • Cognitive Enhancers: Derivatives of this compound may enhance cognitive functions based on their interaction with neurotransmitter systems.
  • Antagonistic Properties: Some studies indicate that related compounds may act as antagonists at specific receptor sites, which could be relevant for therapeutic applications .

The synthesis of 3-(3-methylpyrrolidin-3-yl)pyridine can be achieved through various methods, including:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can yield the desired bicyclic structure.
  • Reductive Amination: This method involves the reaction of an aldehyde or ketone with a primary amine (such as 3-methylpyrrolidine) in the presence of reducing agents.
  • Multi-step Synthesis: Utilizing established synthetic pathways for pyridine and pyrrolidine derivatives can facilitate the creation of this compound through sequential reactions .

While specific applications of 3-(3-methylpyrrolidin-3-yl)pyridine are still under investigation, potential uses include:

  • Pharmaceutical Research: As a lead compound or intermediate in drug discovery programs targeting neurological disorders.
  • Chemical Probes: For studying biological pathways involving neurotransmitter receptors.
  • Material Science: As a building block for synthesizing novel materials or polymers with specific properties.

Several compounds share structural similarities with 3-(3-methylpyrrolidin-3-yl)pyridine. Here are some notable examples:

Compound NameStructureKey Features
NicotineNicotine StructureA well-known alkaloid with stimulant effects; contains a pyridine and pyrrolidine structure.
3-(1-Methylpyrrolidin-2-yl)pyridineSimilar CompoundFeatures a similar bicyclic system but differs in substitution patterns.
1-Methyl-2-(3-pyridyl)pyrrolidineSimilar CompoundA derivative that also showcases potential biological activity but varies in nitrogen positioning.

Uniqueness of 3-(3-Methylpyrrolidin-3-yl)pyridine

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

162.115698455 g/mol

Monoisotopic Mass

162.115698455 g/mol

Heavy Atom Count

12

Dates

Last modified: 04-15-2024

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